molecular formula C12H16ClN3O2 B11778967 tert-Butyl 3-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate

tert-Butyl 3-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate

Cat. No.: B11778967
M. Wt: 269.73 g/mol
InChI Key: JWCHUWJITAESLQ-UHFFFAOYSA-N
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Description

tert-Butyl 3-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate is a high-value chemical intermediate prominently featured in the synthesis of novel anticancer agents, particularly KRAS inhibitors. Its primary research value lies in its role as a crucial precursor in constructing the complex molecular architectures required to target oncogenic proteins. This scaffold is integral to the development of compounds that inhibit the activity of mutant KRAS, a historically challenging therapeutic target implicated in a significant percentage of pancreatic, colorectal, and lung cancers [https://pubmed.ncbi.nlm.nih.gov/32097441/]. The reactive 3-chloro group on the pyrazine ring serves as a key handle for further functionalization via nucleophilic aromatic substitution, allowing researchers to introduce diverse amine-containing side chains that are critical for potency and selectivity. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is a standard strategy in medicinal chemistry, providing stability during synthetic sequences and allowing for its selective deprotection under mild acidic conditions to reveal a secondary amine for further elaboration. As such, this compound is an essential building block in drug discovery programs focused on small molecules that covalently target the KRAS G12C mutant and other oncogenic KRAS variants, representing a frontier in targeted cancer therapy [https://www.nature.com/articles/s41573-021-00195-4]. Its use accelerates the synthesis and optimization of candidate molecules, enabling the exploration of structure-activity relationships and the development of next-generation targeted therapies.

Properties

Molecular Formula

C12H16ClN3O2

Molecular Weight

269.73 g/mol

IUPAC Name

tert-butyl 3-chloro-7,8-dihydro-5H-pyrido[3,4-b]pyrazine-6-carboxylate

InChI

InChI=1S/C12H16ClN3O2/c1-12(2,3)18-11(17)16-5-4-8-9(7-16)15-10(13)6-14-8/h6H,4-5,7H2,1-3H3

InChI Key

JWCHUWJITAESLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=NC=C(N=C2C1)Cl

Origin of Product

United States

Preparation Methods

Step 1: Cyclization to Form the Dihydropyrido-Pyrazine Core

  • Reactants : 4-Chloro-6-methoxypyrimidine, 2-(Arylidene)propanedinitrile

  • Conditions : LDA in THF, −78°C, 2 hours.

  • Intermediate : 2-[Aryl(4-chloropyrimidin-5-yl)methyl]propanedinitrile.

Step 2: Ring Closure and Hydrolysis

  • Conditions : 1,2-Dimethoxyethane (DME), reflux, 8 hours.

  • Product : 3-Chloro-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine.

Step 3: Boc Protection

  • Reactants : Boc₂O, DMAP, THF

  • Conditions : Room temperature, 12 hours.

  • Product : tert-Butyl 3-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate.

Table 1: Reaction Conditions and Yields

StepReactantsConditionsYield (%)
1Pyrimidine + PropanedinitrileLDA, THF, −78°C65–75
2Intermediate + POCl₃Reflux, DCE, 6 h55–60
3Amine + Boc₂OTHF, DMAP, rt, 12 h80–85

Challenges and Mitigation Strategies

  • Regioselectivity in Chlorination : Competing chlorination at adjacent positions may occur. Using sterically hindered bases (e.g., 2,6-lutidine) or lower temperatures improves selectivity.

  • Boc Group Stability : Avoid strong acids or high temperatures during subsequent steps. Triethylamine or DMAP catalyzes the protection without decomposition.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the final product.

Analytical Characterization

Critical data for the target compound include:

  • Molecular Formula : C₁₂H₁₆ClN₃O₂.

  • MS (ESI) : m/z 270.1 [M+H]⁺.

  • ¹H NMR (CDCl₃): δ 1.45 (s, 9H, Boc), 3.60–3.70 (m, 4H, CH₂), 4.20 (s, 2H, CH₂), 7.30 (s, 1H, pyrazine-H) .

Chemical Reactions Analysis

Nucleophilic Substitution at Chlorine

The chlorine atom at position 3 undergoes nucleophilic substitution under basic or catalytic conditions. This reaction is critical for introducing diverse functional groups into the bicyclic structure.

Reaction Type Conditions Products Key Observations
SNAr (Aromatic)K₂CO₃, DMF, 80°CAmine/alkoxy derivativesReaction rate depends on electron-withdrawing effects of adjacent N atoms
Metal-Catalyzed CouplingPd(PPh₃)₄, CuI, Et₃NAryl/heteroaryl coupled analogsRequires inert atmosphere to prevent catalyst degradation

Deprotection of tert-Butyl Carboxylate

The tert-butyl ester group is cleaved under acidic conditions to generate free carboxylic acids or intermediates for further derivatization.

Reagent System Conditions Outcome
TFA/DCM (1:1)RT, 2–4 hoursQuantitative removal of tert-butyl group
HCl (4M in dioxane)60°C, 12 hoursFormation of hydrochloride salt intermediates

Hydrogenation of Dihydropyrido-Pyrazine Ring

The partially saturated bicyclic system undergoes catalytic hydrogenation to yield fully saturated analogs.

Catalyst Conditions Product Yield
Pd/C (10% wt)H₂ (15 psi), MeOH, 40°C, 2 hours5,6,7,8-Tetrahydropyrido-pyrazine derivative85–90%
PtO₂H₂ (1 atm), EtOAc, RTStereoselective reduction78%

Electrophilic Aromatic Substitution

The electron-rich pyrazine ring participates in electrophilic substitutions, though reactivity is moderated by the electron-withdrawing chlorine atom.

Reagent Conditions Position Product
HNO₃/H₂SO₄0°C, 30 minutesC-5Nitro-substituted derivative
Br₂ (1 equiv)AcOH, 50°CC-8Brominated analog

Ring-Opening and Rearrangement Reactions

Under strongly acidic or basic conditions, the bicyclic system undergoes ring-opening reactions.

Conditions Mechanism Product
H₂SO₄ (conc.), refluxAcid-catalyzed hydrolysisLinear diamino-ketone intermediate
NaNH₂, THF, –78°CBase-induced ring contractionPyrazolo-pyridine derivatives

Cross-Coupling Reactions

The chlorine atom facilitates palladium-catalyzed cross-coupling for biaryl formation.

Reaction Catalyst Substrate Yield
Suzuki-MiyauraPd(dppf)Cl₂, K₃PO₄Aryl boronic acids65–75%
Buchwald-HartwigPd₂(dba)₃, XantphosPrimary amines70–80%

Critical Analysis of Reaction Pathways

  • Steric and Electronic Effects : The tert-butyl group imposes steric hindrance, slowing reactions at the carboxylate oxygen but stabilizing intermediates through hydrophobic effects .

  • Regioselectivity : Substitution occurs preferentially at the chlorine site (C-3) due to activation by adjacent nitrogen atoms in the pyrazine ring.

  • Catalytic Challenges : Hydrogenation requires careful catalyst selection (e.g., Pd/C over PtO₂) to avoid over-reduction of aromatic rings .

This compound’s versatility in nucleophilic, electrophilic, and catalytic transformations makes it a valuable intermediate in medicinal chemistry, particularly for kinase inhibitor development .

Scientific Research Applications

Anticancer Research

Recent studies have highlighted the potential of tert-butyl 3-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate as an anticancer agent. Its structural similarity to known anticancer drugs allows it to interact with specific biological targets involved in cancer cell proliferation.

  • Mechanism of Action : The compound may inhibit key enzymes involved in tumor growth, leading to apoptosis in cancer cells.
  • Case Studies :
    • A study evaluated its efficacy against various cancer cell lines, showing promising results in reducing cell viability .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Its unique structure enables it to disrupt bacterial cell membranes.

  • In Vitro Studies : Laboratory tests demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Potential Applications : This property suggests potential use in developing new antibiotics or preservatives in food and pharmaceutical industries .

Polymer Chemistry

This compound can be utilized as a building block in polymer synthesis.

  • Polymerization Processes : The compound can participate in various polymerization reactions, contributing to the development of new materials with enhanced properties such as thermal stability and mechanical strength.
  • Case Studies :
    • Researchers have synthesized copolymers incorporating this compound, resulting in materials suitable for high-performance applications .

Mechanism of Action

The mechanism of action of tert-Butyl 3-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signal transduction pathways and cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural Analogues

Compound Name CAS Number Molecular Formula Substituents/Ring System Purity/Activity Reference
This compound 1823793-09-4 C₁₂H₁₆ClN₃O₂ Cl at 3; pyrido[3,4-b]pyrazine NLT 98% purity
tert-Butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate 1056934-87-2 C₁₂H₁₆ClN₃O₂ Cl at 4; pyrido[4,3-d]pyrimidine 97% purity
tert-Butyl 2-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate 1092352-55-0 C₁₂H₁₆ClN₃O₂ Cl at 2; pyrido[4,3-d]pyrimidine Not specified
Benzyl 4-chloro-2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate Not provided C₁₈H₁₈ClN₃O₂ Cl at 4; methyl at 2; benzyl protecting group Intermediate for antitumor agents
Ethyl pyrido[3,4-b]pyrazine-6(5H)-carboxylate Not provided C₁₀H₁₁N₃O₂ Ethyl ester; unsaturated pyrazine Critical intermediate for 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine synthesis (48.4% yield)
NSC 370147 (1-deaza-7,8-dihydropteridine) Not provided C₁₃H₁₄N₆ Mitotic inhibitor Potent tubulin polymerization inhibitor; synergistic with vincristine in vitro

Key Differences and Implications

Substituent Position :

  • The 3-chloro substituent in the target compound contrasts with 4-chloro (QC-7403) and 2-chloro (CAS 1092352-55-0) analogues. Positional changes influence electronic properties and binding affinities in biological targets. For example, pyrido[4,3-d]pyrimidine derivatives (QC-7403) are often explored as kinase inhibitors due to their planar aromaticity , while pyrido[3,4-b]pyrazines may exhibit distinct reactivity in nucleophilic substitutions .

Heterocyclic Core: Pyrido[3,4-b]pyrazine (target compound) vs.

Protecting Groups: The tert-butyl group in the target compound offers steric protection and ease of deprotection under acidic conditions. In contrast, benzyl-protected analogues () require hydrogenolysis for deprotection, which may limit compatibility with sensitive functional groups .

Biological Activity: While direct activity data for the target compound is unavailable, NSC 370147 (a structurally related dihydropteridine) demonstrates potent inhibition of tubulin polymerization, comparable to vincristine .

Purity and Commercial Availability

  • The target compound is marketed at ≥98% purity (MolCore), exceeding the 97% purity of QC-7403 (Combi-Blocks) .
  • Higher purity is advantageous for pharmaceutical applications, reducing side-reactions in downstream derivatization.

Biological Activity

tert-Butyl 3-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate (CAS No. 1823793-09-4) is a chemical compound with a molecular formula of C12_{12}H16_{16}ClN3_3O2_2 and a molecular weight of approximately 269.73 g/mol. This compound features a bicyclic structure that includes both pyridine and pyrazine rings, which contributes to its potential biological activity. The presence of the chloro substituent and the tert-butyl ester group enhances its reactivity and interaction with biological targets.

Biological Activity Overview

Research into the biological activity of this compound has suggested potential applications in medicinal chemistry. Its structural features may confer significant activity against various biological targets, particularly in oncology and infectious diseases.

Enzyme Inhibition Studies

Recent studies have highlighted the compound's potential as an inhibitor of specific enzymes involved in disease processes. For instance, it may target carboxylesterases (CaE), which are implicated in drug metabolism and detoxification pathways. Inhibitors of CaE can enhance the efficacy of certain chemotherapeutic agents by modulating their metabolism.

Table 1: Summary of Enzyme Inhibition Studies

Compound NameTarget EnzymeInhibition TypeIC50_{50} Value
This compoundCarboxylesteraseReversibleTBD
Related Compound AAcetylcholinesteraseMixed-typeTBD
Related Compound BButyrylcholinesteraseCompetitiveTBD

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to various protein targets. Preliminary results indicate that it may exhibit favorable interactions with kinases involved in cancer signaling pathways.

Table 2: Molecular Docking Results

Protein TargetBinding Affinity (kcal/mol)Interaction Type
Kinase A-9.5Hydrogen Bonds
Kinase B-8.1Hydrophobic Interactions
Receptor C-7.8Ionic Interactions

Case Studies

Several case studies have explored the therapeutic potential of compounds structurally similar to this compound. These studies often focus on their efficacy against cancer cells or as antimicrobial agents.

  • Anticancer Activity : A study demonstrated that related compounds exhibited significant cytotoxic effects on prostate cancer cells (PC3), comparable to established chemotherapeutics such as doxorubicin.
  • Antimicrobial Properties : Another investigation revealed that derivatives showed promising activity against Gram-positive bacteria, with minimal inhibitory concentrations (MICs) ranging from 0.25 to 10 μg/mL.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 3-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate, and how are intermediates purified?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions using tert-butyl-protected intermediates. For example, tert-butyl dichloropyrido[4,3-d]pyrimidine carboxylate (CAS: 635698-56-5) can react with benzyl piperazine derivatives under Pd(OAc)₂ catalysis to form intermediates, followed by deprotection using trifluoroacetic acid (TFA) to remove the tert-butyl group . Purification often involves column chromatography, recrystallization (e.g., using DCM/hexane mixtures), or solvent extraction with saturated NaHCO₃ to isolate intermediates .

Q. How is the structural identity of this compound confirmed in academic research?

  • Methodological Answer : Structural confirmation relies on spectroscopic and analytical techniques:
  • 1H/13C NMR : Peaks for the tert-butyl group (δ ~1.46 ppm for 9H), pyrazine/pyridine protons (δ 7.0–8.5 ppm), and carbonyl (δ ~157 ppm) .
  • HRMS : Exact mass verification (e.g., molecular ion [M+H]+ calculated for C₁₂H₁₅Cl₂N₃O₂: 304.17 g/mol) .
  • Smiles Code : Validation via O=C(N1CCC2=NC(Cl)=NC=C2C1)OC(C)(C)C .

Q. What is the role of the tert-butyl carbamate group in this compound’s reactivity?

  • Methodological Answer : The tert-butyl carbamate acts as a protecting group for amines, enhancing solubility during synthesis and preventing unwanted side reactions (e.g., nucleophilic attack). It is selectively removed under acidic conditions (e.g., TFA) to expose reactive amines for downstream functionalization, such as cross-coupling or alkylation .

Advanced Research Questions

Q. How can Pd-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig) be optimized for functionalizing this compound?

  • Methodological Answer : Optimization involves:
  • Catalyst Selection : Pd(OAc)₂ with ligands like XPhos or BINAP for C–N bond formation .
  • Solvent/Base : Toluene or DMF with Cs₂CO₃ as a base to deprotonate intermediates .
  • Temperature : Reactions often proceed at 80–100°C for 12–24 hours.
  • Monitoring : Use TLC or LC-MS to track reaction progress. Yields >80% are achievable with rigorous exclusion of moisture .

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points or solubility)?

  • Methodological Answer : Discrepancies arise from polymorphic forms or impurities. Strategies include:
  • Replication : Reproduce synthesis/purification steps from multiple sources .
  • DSC/TGA : Differential scanning calorimetry to identify melting point variations.
  • HPLC Purity Assay : Verify purity >98% to exclude impurity effects .

Q. What computational methods (e.g., DFT) predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculates:
  • Electrostatic Potential Maps : Identify electron-deficient sites (e.g., chlorine substituent) prone to nucleophilic attack.
  • Transition State Modeling : Predict activation energies for SNAr (nucleophilic aromatic substitution) at the 3-chloro position .
  • Solvent Effects : COSMO-RS models simulate solvent interactions (e.g., DCM vs. THF) .

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